1-(cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
Description
1-(Cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a hybrid molecule featuring a piperidine core substituted with two sulfonyl groups: one linked to a cyclopropyl moiety and the other to a 4-methyl-1,2,4-triazole ring. The compound’s synthesis likely involves multi-step reactions, including sulfonylation of piperidine derivatives under optimized conditions (e.g., microwave-assisted methods to improve yield and reduce reaction time) . Its structural uniqueness lies in the combination of a rigid cyclopropyl group and a heteroaromatic triazole, which may confer distinct electronic and steric properties compared to analogs.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S2/c1-14-8-12-13-11(14)20(16,17)9-4-6-15(7-5-9)21(18,19)10-2-3-10/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYLQNBMHHBOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Functionalization
The piperidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group to avoid undesired side reactions. For example, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate serves as a key intermediate for nucleophilic substitution.
Reaction Conditions :
- Substitution at Position 4 : Treatment with cyclopropylsulfonyl chloride in the presence of cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C achieves 58–60% yield.
- Base Selection : Potassium carbonate (K₂CO₃) in ethanol/water under reflux provides higher yields (84–95%) compared to polar aprotic solvents.
Dual Sulfonation Strategy
Introducing both sulfonyl groups requires sequential steps to avoid steric hindrance:
- First Sulfonation : Reaction of Boc-protected piperidine with cyclopropylsulfonyl chloride under basic conditions.
- Deprotection : Acidic removal of the Boc group (e.g., HCl in dioxane).
- Second Sulfonation : Coupling the deprotected piperidine with pre-synthesized 4-methyl-1,2,4-triazole-3-sulfonyl chloride.
Synthesis of the 4-Methyl-4H-1,2,4-Triazole-3-Sulfonyl Moiety
Triazole Ring Formation
The 4-methyl-1,2,4-triazole is synthesized via cyclization of thiosemicarbazides or hydrazine derivatives. A reported method involves:
Sulfonation of the Triazole
The thioether (-S-) group in the triazole intermediate is oxidized to a sulfonyl group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid.
Optimization Insight : Microwave conditions reduce reaction times from hours to minutes while maintaining yields >80%.
Coupling of Sulfonyl Components to Piperidine
Nucleophilic Substitution
The deprotected piperidine reacts with 4-methyl-1,2,4-triazole-3-sulfonyl chloride in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 100°C.
Yield Data :
| Conditions | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 18 hours, CsF | DMA | CsF | 85°C | 58% |
| 16.5 hours, K₂CO₃ | Ethanol | K₂CO₃ | Reflux | 84% |
One-Pot Sulfonation Approach
Recent advances explore simultaneous introduction of both sulfonyl groups using excess sulfonyl chlorides and dual-base systems. However, this method risks regioselectivity issues and requires rigorous purification.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using dichloromethane (DCM)/methanol gradients (1:25 to 2.5% methanol).
Analytical Validation
- NMR Spectroscopy : Distinct peaks for cyclopropyl (δ 0.5–1.2 ppm) and triazole protons (δ 8.7–9.6 ppm).
- Mass Spectrometry : Molecular ion peaks at m/z 503–505 confirm successful dual sulfonation.
Challenges and Mitigation Strategies
- Regioselectivity : Competing reactions at piperidine positions are minimized using bulky bases (e.g., Cs₂CO₃) and controlled stoichiometry.
- Thermal Sensitivity : Cyclopropyl groups degrade under strong acidic conditions; thus, neutral pH and low temperatures (<100°C) are maintained during sulfonation.
Industrial-Scale Adaptations
- Continuous Flow Systems : Enhance reproducibility for steps like Boc deprotection.
- Green Chemistry : Substituting DMA with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl groups to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
1-(cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Dual Sulfonyl Groups: The target compound’s dual sulfonylation may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinase enzymes) compared to mono-sulfonylated analogs .
Biological Activity
1-(Cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with cyclopropylsulfonyl and triazole moieties. The molecular formula is with a molecular weight of approximately 396.48 g/mol. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing sulfonyl and triazole groups exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, such as Escherichia coli and Staphylococcus aureus, with some derivatives showing minimum inhibitory concentrations (MIC) in the range of 8–32 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 16 |
| Compound B | S. aureus | 32 |
Anticonvulsant Activity
The anticonvulsant potential of similar sulfonamide derivatives has been documented. For example, compounds with a piperidine core have demonstrated efficacy in various seizure models, with some exhibiting protection rates comparable to established anticonvulsants like sodium valproate . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances anticonvulsant activity.
Enzyme Inhibition
Inhibition studies have shown that compounds similar to this compound can effectively inhibit enzymes such as acetylcholinesterase (AChE) and urease. For instance, IC50 values for AChE inhibition were reported as low as 0.63 µM for certain derivatives .
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.63 |
| Urease | 2.14 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group is known to interact with active sites on enzymes, thereby inhibiting their function.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, contributing to its anticonvulsant effects.
- Antimicrobial Action : The triazole ring is implicated in disrupting microbial cell wall synthesis or function.
Case Studies
- Anticonvulsant Efficacy : A study evaluated a series of piperidine derivatives for their anticonvulsant properties using the maximal electroshock seizure model. Compounds with similar structural features to our compound showed significant protective effects against seizures.
- Antimicrobial Screening : In another study, a library of sulfonamide derivatives was screened against multiple bacterial strains, revealing that those with triazole substitutions exhibited enhanced antimicrobial activity compared to their non-triazole counterparts.
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine, and how do they influence its reactivity?
- The compound contains a piperidine core with two sulfonyl groups: one linked to a cyclopropyl moiety and the other to a 4-methyl-1,2,4-triazole ring. The sulfonyl groups act as strong electron-withdrawing substituents, enhancing electrophilic reactivity and influencing hydrogen-bonding interactions. The triazole ring contributes π-stacking potential, critical for biological target binding .
- Methodological Insight : Computational modeling (e.g., DFT calculations) can predict electronic effects, while X-ray crystallography (as in ) confirms spatial arrangements of functional groups .
Q. Which spectroscopic techniques are essential for confirming the identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the piperidine backbone, sulfonyl linkages, and triazole substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies sulfonyl S=O stretches (~1350–1150 cm) and triazole C-N vibrations .
Advanced Research Questions
Q. What synthetic strategies are employed to introduce the dual sulfonyl groups, and how can reaction conditions be optimized?
- Stepwise Sulfonylation :
Piperidine is first sulfonylated with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
The second sulfonylation at the 4-position uses 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride.
- Optimization : Control temperature (0–5°C to minimize side reactions) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride). Monitor via TLC/HPLC to ensure intermediate purity .
Q. How do electronic effects of the sulfonyl groups impact the compound’s interactions with biological targets?
- The electron-withdrawing sulfonyl groups polarize the piperidine ring, enhancing binding to targets like enzymes or receptors through dipole-dipole interactions.
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measures binding affinity to proteins.
- Crystallographic Studies : Resolve binding modes (e.g., sulfonyl oxygen interactions with catalytic lysine residues) .
Q. What contradictions exist in reported synthetic yields, and how can these discrepancies be resolved?
- Contradiction : Yields for dual sulfonylation range from 45% ( ) to 68% ( ), likely due to competing hydrolysis or steric hindrance.
- Resolution :
- Use anhydrous solvents (e.g., DMF or acetonitrile) and molecular sieves to suppress hydrolysis.
- Introduce bulky bases (e.g., DIPEA) to deprotonate the piperidine nitrogen selectively .
Data Analysis & Experimental Design
Q. How can researchers design assays to evaluate the compound’s pharmacokinetic properties?
- In Vitro Assays :
- CYP450 Inhibition : Use liver microsomes to assess metabolic stability ( ).
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration.
Q. What strategies mitigate cytotoxicity while maintaining target efficacy?
- Structure-Activity Relationship (SAR) : Modify the cyclopropyl or triazole moieties to reduce off-target effects.
- Example : Replace the 4-methyl group on the triazole with a hydroxyl group to enhance solubility and reduce membrane disruption .
Mechanistic & Theoretical Questions
Q. What is the proposed mechanism for sulfonamide bond formation in this compound’s synthesis?
- The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride, followed by HCl elimination.
- Kinetic Analysis : Pseudo-first-order kinetics can be studied using excess sulfonyl chloride and monitoring progress via F NMR (if fluorinated reagents are used) .
Q. How can computational methods predict the compound’s bioavailability?
- ADMET Prediction : Tools like SwissADME calculate parameters like LogP (lipophilicity), topological polar surface area (TPSA), and GI absorption.
- Molecular Dynamics (MD) Simulations : Model membrane permeability and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
